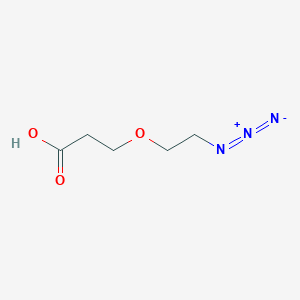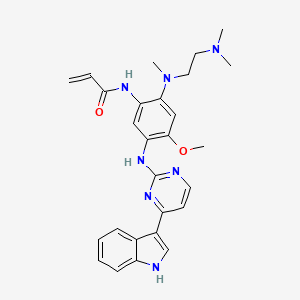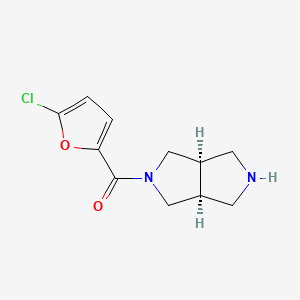
Azido-PEG1-acid
Overview
Description
Azido-PEG1-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases its solubility in aqueous media. The azide group can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) via click chemistry to yield a stable triazole linkage. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form a stable amide bond .
Mechanism of Action
Target of Action
Azido-PEG1-acid is primarily used as a linker in the formation of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
This compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .
Biochemical Pathways
This compound, as a part of a PROTAC molecule, affects the ubiquitin-proteasome system within cells . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound, when used in a PROTAC, is the selective degradation of target proteins within cells . This can have various molecular and cellular effects depending on the specific proteins being targeted.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the formation of a stable amide bond with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with high water content .
Biochemical Analysis
Biochemical Properties
Azido-PEG1-acid interacts with molecules that contain alkyne, BCN, or DBCO groups . The azide group in this compound can react with these groups to form a stable triazole linkage . The terminal carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the formation of stable triazole linkages with molecules containing alkyne, BCN, or DBCO groups . This can lead to changes in the activity of these molecules, potentially influencing various cellular processes.
Transport and Distribution
Given its hydrophilic properties, it is likely that this compound can be distributed throughout the aqueous environments within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG1-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with azide and carboxylic acid functional groups. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a suitable activating agent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Azidation: The activated polyethylene glycol is then reacted with sodium azide to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with strained alkyne groups such as BCN and DBCO without the need for a copper catalyst.
Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst, performed in aqueous or organic solvents at room temperature.
Amide Bond Formation: Requires EDC or HATU as activators, typically performed in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.
Major Products Formed
Triazole Linkages: Formed from click chemistry reactions with alkyne-containing molecules.
Amide Bonds: Formed from reactions with primary amines.
Scientific Research Applications
Azido-PEG1-acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Azido-PEG1-acid can be compared with other similar compounds such as:
Propargyl-PEG1-acid: Contains a propargyl group instead of an azide group, used in click chemistry reactions with azide-containing molecules.
Azido-PEG2-acid: Contains a longer PEG spacer, providing increased solubility and flexibility in bioconjugation applications.
Azido-PEG3-acid: Contains an even longer PEG spacer, further enhancing solubility and flexibility.
This compound is unique due to its specific combination of an azide group and a terminal carboxylic acid group, making it highly versatile for various chemical and biological applications .
Properties
IUPAC Name |
3-(2-azidoethoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O3/c6-8-7-2-4-11-3-1-5(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOVLUVEHHGAEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)


![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)




![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)


